2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with chlorophenyl and dichlorophenoxy groups. It has garnered interest in various fields due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, altering its electronic properties.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the oxadiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research has explored its use as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is unique due to the presence of both chlorophenyl and dichlorophenoxy groups. This dual substitution enhances its biological activity and makes it a versatile intermediate in synthetic chemistry. Its distinct electronic properties also make it valuable in material science applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-10-3-1-9(2-4-10)15-20-19-14(22-15)8-21-13-6-5-11(17)7-12(13)18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPACHHXUMHBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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